tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-c]pyridine scaffold with a tert-butyl carbamate protecting group at the 5-position. This structure is pivotal in medicinal chemistry, serving as a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and cardiovascular agents. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, making the compound a versatile building block in drug discovery pipelines .
Properties
IUPAC Name |
tert-butyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h4,6,13H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZQCIQMMSQIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-79-4 | |
| Record name | tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and esterification to introduce the tert-butyl ester group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate (CAS 1196154-76-3)
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31
- Key Difference : Methyl group at the pyrrolo nitrogen (position 1).
- This modification could enhance metabolic stability in vivo compared to the unmethylated parent compound .
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 949922-62-7)
- Molecular Formula: C₁₂H₁₆BrNO₂S
- Molecular Weight : 318.23
- Key Difference: Thieno[3,2-c]pyridine core (sulfur atom replacing pyrrolo nitrogen) and bromine at position 2.
- Impact : The thiophene ring introduces electron-withdrawing properties, altering electronic distribution. The bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), making this derivative valuable for late-stage functionalization .
Functional Group Modifications
tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 339056-28-9)
- Molecular Formula: C₁₂H₁₇NO₃S
- Molecular Weight : 255.33
- Key Difference : Hydroxyl group at position 5.
- Impact : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents. This feature is advantageous for pharmacokinetic optimization in drug candidates .
tert-Butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Key Difference : 4-Nitrophenyl substituent at position 3.
- Impact : The nitro group is a strong electron-withdrawing moiety, increasing electrophilicity of the aromatic ring. This derivative is useful in reduction reactions to generate amines or in nucleophilic aromatic substitutions .
Core Heterocycle Replacements
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 733757-89-6)
- Molecular Formula : C₁₁H₁₆N₄O₂
- Key Difference : Pyrazolo[4,3-c]pyridine core (two adjacent nitrogen atoms).
tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 1251000-58-4)
- Key Difference: Aminomethyl group at position 3.
- Impact : The primary amine enables facile conjugation with carboxylic acids or carbonyl compounds, expanding utility in prodrug design or targeted delivery systems .
Biological Activity
tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate (CAS No. 1414958-79-4) is a heterocyclic compound notable for its pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₂
- IUPAC Name : tert-butyl 1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
- Purity : 97%
- Molecular Weight : 222.29 g/mol
The presence of the tert-butyl group enhances the compound's stability and solubility, making it a valuable intermediate in various chemical reactions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors, leading to various biological effects. The precise molecular targets vary based on the derivatives formed from this compound.
Anticancer Properties
Research has indicated that derivatives of this compound may exhibit significant anticancer activity . For instance, studies have shown that certain pyrrolo[3,2-c]pyridine derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis in cancer cell lines .
Case Study: Antitumor Activity
In a study evaluating the biological activity of pyrrolo[3,2-c]pyridine derivatives:
- Compound Tested : A derivative similar to this compound.
- Cell Lines Used : Human cancer cell lines including HeLa and L929.
- Findings : The derivative exhibited IC50 values ranging from 4.9 to 7.6 µM against various tumor cells, indicating potent antitumor activity .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Some derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-tert-butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | Structure | Anticancer |
| 7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one | Structure | Antimicrobial |
The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds .
Synthetic Routes
The synthesis typically involves cyclization reactions with appropriate precursors under controlled conditions. One common method includes:
- Reaction of a pyridine derivative with an amine.
- Cyclization followed by esterification to introduce the tert-butyl group.
Research Applications
This compound serves as an intermediate in:
- Organic synthesis.
- Development of novel therapeutic agents.
- Production of fine chemicals.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing tert-butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves reacting tert-butyl nitrite with 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine derivatives in the presence of Cu(I)Br in DMF at 50°C for 3 hours, achieving yields of ~74% (ice-cooling critical for byproduct suppression) . Alternative routes use cyanamide and sulfur in pyridine with tert-butyl 4-oxopiperidine-1-carboxylate under reflux, though yields vary based on stoichiometry and purification steps .
- Data Comparison :
| Method | Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Cu(I)Br | tert-butyl nitrite | DMF | 50 | 74.2% |
| Cyanamide/Sulfur | Pyridine | Reflux | 100–130 | ~65% |
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Techniques : Single-crystal X-ray diffraction (e.g., using SHELX programs for refinement) provides definitive structural confirmation, with parameters like mean C–C bond length (0.003 Å) and R factor (<0.06) ensuring accuracy . Complementary methods include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight.
Q. What safety precautions are essential when handling this compound in the laboratory?
- Hazard Mitigation : The compound exhibits acute toxicity (oral, dermal) and causes severe eye irritation. Use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks) during synthesis. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does this compound serve as a key intermediate in pharmaceutical synthesis?
- Application : It is a precursor in clopidogrel and prasugrel synthesis. For example, stereoselective coupling with methyl α-bromo-2-chlorophenyl acetate under Mg/THF yields thieno[3,2-c]pyridine derivatives, which are resolved using chiral reagents like camphor-10-sulfonic acid to isolate active enantiomers .
- Mechanistic Insight : The tert-butyloxycarbonyl (Boc) group enhances solubility during coupling reactions and is later cleaved under acidic conditions (e.g., HCl/EtOAc) to expose reactive amines for downstream functionalization .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Analysis : Discrepancies arise from purification methods (e.g., column chromatography vs. recrystallization) and catalyst efficiency (Cu(I)Br vs. CuCl). Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., reaction time, stoichiometry). For example, extending reaction time from 3 to 5 hours in DMF improves yield by 8–10% but risks side-product formation .
Q. How is this compound utilized in PROTACs (Proteolysis-Targeting Chimeras) development?
- Functional Role : The Boc-protected amine is coupled with photoactive ligands (e.g., methyl terephthalate) via HATU/DIPEA-mediated amidation to create degraders targeting specific proteins. Post-coupling, Boc deprotection exposes primary amines for E3 ligase recruitment .
- Efficacy Metrics : Degradation efficiency (DC₅₀) is assessed via Western blotting, with linker length and rigidity (from the pyrrolopyridine core) influencing target engagement .
Q. What computational or experimental methods validate its stability under varying pH and temperature conditions?
- Approach : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring quantify degradation products. DFT calculations predict hydrolysis susceptibility at the Boc group, guiding storage recommendations (pH 6–7 buffers preferred) .
Methodological Resources
- Crystallography : Use SHELXL for refining X-ray data; ensure data-to-parameter ratio >15.0 for reliability .
- Synthesis Optimization : Employ reaction calorimetry to monitor exothermic steps (e.g., nitrite additions) and prevent thermal runaway .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in the dihydro-pyrrolopyridine region .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
